N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide
Description
N-[5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is a heterocyclic compound featuring a 2-aminothiazole core linked to a hydroxyphenylacetamide scaffold. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry due to its bioisosteric properties and ability to engage in hydrogen bonding, which enhances interactions with biological targets. The hydroxyl group at the ortho position of the phenyl ring may influence solubility and intermolecular interactions, while the acetamide group contributes to metabolic stability .
This compound is structurally related to derivatives synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, a common precursor in thiazole-based drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)13-8-4-7(2-3-10(8)16)9-5-17-11(12)14-9/h2-5,16H,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYCFCBZPVGADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218969 | |
| Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872107-81-8 | |
| Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872107-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide typically involves the reaction of 2-amino-1,3-thiazole with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Structural Features
The compound’s structure includes:
- A thiazole ring, known for its diverse biological activities.
- A hydroxyphenylacetamide group that may enhance interaction with biological targets.
Medicinal Chemistry
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is being investigated for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties due to the thiazole moiety's known efficacy against various pathogens.
- Anticancer Activity : The compound's structural characteristics may allow it to interact with cancer cell pathways, although specific studies are still needed to confirm this effect.
Enzyme Inhibition
Research indicates that this compound acts as an α-glucosidase inhibitor . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition could lead to:
- Diabetes Management : By slowing carbohydrate absorption, the compound may help regulate blood sugar levels in diabetic patients.
Chemical Synthesis and Material Science
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for:
- Synthesis of Novel Compounds : It can be used as a precursor in the development of new materials with potential applications in drug delivery systems or as functional materials in various industries.
Mechanism of Action
The mechanism of action of N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells . The compound may also interact with cellular pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
Pharmacological Selectivity: Mirabegron demonstrates high selectivity for β3-adrenergic receptors, attributed to its phenylethylamine substituent, which is absent in the target compound. This structural feature enhances its binding affinity for β3 receptors over other subtypes . Compound 6a exhibits dual COX-1/COX-2 inhibition, whereas its analog 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) shows COX-2 selectivity. The acetamide group in 6a may stabilize interactions with both COX isoforms .
Enzyme Inhibition: Urease inhibitors like compound 7c incorporate a 1,3,4-oxadiazole linker, which enhances rigidity and hydrogen bonding with the enzyme’s active site.
Synthetic Pathways: Many analogs, including the target compound, are synthesized from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Divergent functionalization (e.g., oxadiazole formation in 7c or triazole coupling in compound 5) dictates biological activity .
Physicochemical Properties :
- The hydroxyl group in the target compound may improve aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., compound 7c). However, this could also increase metabolic susceptibility .
Biological Activity
N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide, a thiazole derivative, has garnered attention in the scientific community due to its diverse biological activities. This compound is primarily recognized for its potential as an enzyme inhibitor and its therapeutic applications in various medical fields. Here, we will explore its biological activity, including mechanisms of action, research findings, and case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Enzyme Inhibition : Notably inhibits the α-glucosidase enzyme.
- Neuroprotective Effects : Shows potential in protecting neuronal cells from damage.
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is by inhibiting the α-glucosidase enzyme. This inhibition impacts carbohydrate metabolism by preventing the breakdown of complex carbohydrates into glucose, which can be particularly beneficial in managing conditions like diabetes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. For instance:
- In Vitro Studies : this compound was tested against various pathogens. The minimum inhibitory concentration (MIC) values indicated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM for different strains .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Neuroprotective Effects
In a study involving PC12 cells, this compound exhibited protective effects against sodium nitroprusside-induced damage. This suggests its potential as a neuroprotective agent .
Study on Enzyme Inhibition
A recent investigation into the enzyme inhibition properties of this compound revealed that it significantly inhibited α-glucosidase activity with an IC50 value that indicates strong efficacy compared to standard inhibitors . This positions it as a candidate for further development in managing diabetes.
Antimicrobial Evaluation
Another study highlighted the compound's effectiveness against biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential as an antibacterial agent that could complement existing antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting thiourea derivatives with α-haloacetamides in glacial acetic acid under reflux (2–4 hours), followed by recrystallization from ethanol-DMF mixtures . For example, describes using N-arylmaleimide and thiourea precursors in acetic acid, while highlights chloroacetyl chloride with aminothiazole derivatives.
- Key Data :
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea derivatives | Glacial acetic acid, reflux | 60-75% | |
| 2-Amino-5-arylthiazoles | Chloroacetyl chloride, triethylamine | 70-85% |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and acetamide carbonyl signals. Infrared (IR) spectroscopy confirms N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. Single-crystal X-ray diffraction (as in and ) provides unambiguous confirmation of the thiazole-acetamide backbone and hydrogen-bonding networks .
Q. What solubility challenges arise in bioassay applications, and how are they mitigated?
- Methodological Answer : The compound exhibits poor aqueous solubility due to its hydrophobic thiazole and aryl groups. Strategies include:
- Co-solvent systems (e.g., DMSO-water mixtures, ≤5% DMSO).
- Micellar encapsulation using polysorbate-80 .
- Salt formation with HCl or sodium phosphate buffers (pH 7.4) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for higher yields?
- Methodological Answer : Quantum chemical calculations (DFT, MP2) predict transition states and intermediates to identify energetically favorable pathways. ’s ICReDD framework combines computational screening (e.g., transition-state geometries) with experimental validation, reducing optimization time by 30–50% . For example, adjusting substituent electronics on the phenyl ring can lower activation barriers for cyclocondensation.
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-cancer assays) often stem from assay conditions (e.g., cell line variability, incubation time). Solutions include:
- Cross-validation using orthogonal assays (e.g., MTT vs. apoptosis markers).
- Structural analog comparison to isolate pharmacophore contributions (e.g., ’s thiazole derivatives vs. triazoles) .
- Rigorous control of stereochemical purity via chiral HPLC .
Q. How does crystallographic data inform SAR (Structure-Activity Relationship) studies?
- Methodological Answer : X-ray structures (e.g., ) reveal key interactions:
- Hydrogen bonding between the 2-hydroxyphenyl group and kinase active sites.
- π-Stacking of the thiazole ring with aromatic residues.
- Substituent steric effects (e.g., methyl vs. fluorophenyl groups) on binding affinity .
- Data Table :
| Substituent | Binding Energy (kcal/mol) | Bioactivity |
|---|---|---|
| 2-OH | -8.9 | High (IC₅₀ = 1.2 µM) |
| 4-F | -7.5 | Moderate (IC₅₀ = 5.8 µM) |
Q. What in silico tools predict metabolic stability and toxicity?
- Methodological Answer : ADMET predictors (e.g., SwissADME, ProTox-II) analyze:
- Metabolic hotspots (e.g., acetamide hydrolysis via esterases).
- CYP450 inhibition risks (e.g., CYP3A4 interactions).
- Ames test predictions for mutagenicity .
Contradictions & Validation
- Synthesis Yield Variability : reports 60–75% yields using acetic acid, while achieves 70–85% with triethylamine. This discrepancy may arise from base-catalyzed deprotonation enhancing nucleophilicity in the latter case .
- Biological Activity : Anti-cancer potency in (thiazole derivatives) contrasts with weaker activity in (triazoles), suggesting thiazole’s critical role in target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
